molecular formula C17H25BN2O6 B2897278 2-methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate CAS No. 2490666-09-4

2-methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate

Cat. No.: B2897278
CAS No.: 2490666-09-4
M. Wt: 364.21
InChI Key: PHYFKAMXSZJOIH-UHFFFAOYSA-N
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Description

This compound, also known as 2-methoxyethyl N-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate, has a CAS Number of 2490666-09-4 and a molecular weight of 364.21 .


Synthesis Analysis

The compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The total yield of the synthesis process was as high as 86.73% .


Molecular Structure Analysis

The molecular structure of the compound has been studied by X-ray diffraction and conformational analysis . The compound exists as a monoclinic crystal system with a P2 1 /c spatial group . The optimized structure of the molecule was calculated by density functional theory (DFT) using the B3LYP method with the 6-311G (2d, p) basis set .


Chemical Reactions Analysis

The relationship between molecular electrostatic potential and frontier molecular orbitals of the compound revealed nucleophilic reactivity and high stability of the product .


Physical and Chemical Properties Analysis

The compound is a solid substance . The InChI Code is 1S/C17H25BN2O6/c1-16(2)17(3,4)26-18(25-16)12-8-6-7-9-13(12)19-14(21)20-15(22)24-11-10-23-5/h6-9H,10-11H2,1-5H3,(H2,19,20,21,22) .

Scientific Research Applications

Synthesis and Evaluation as Prodrugs

The synthesis of carbamate analogues, including structures related to 2-methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate, has been researched for potential prodrug applications. For instance, carbamates of 2,5-bis(4-amidinophenyl)furan were synthesized and evaluated against Pneumocystis carinii pneumonia in immunosuppressed rat models. This study highlights the potential of carbamates in developing new treatments for infections (Rahmathullah et al., 1999).

Analytical Applications

Agricultural Chemistry

Carbamate derivatives have shown promise in agricultural chemistry as well. For example, methylenedioxyphenyl derivatives, acting as synergists for carbamate insecticides, have demonstrated effectiveness against various resistant strains of house flies. This suggests the potential of carbamate-based compounds in enhancing the efficacy of existing insecticidal formulations (Eldefrawi et al., 1960).

Pharmaceutical Research

In pharmaceutical research, the exploration of carbamate structures for the development of new drugs is ongoing. The directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate has been studied, highlighting the synthetic utility of carbamates in creating pharmaceutically relevant molecules (Smith et al., 2013).

Material Science and Luminescence

Carbamates also find applications in material science, particularly in the development of luminescent materials. A carbazole-based europium(III) complex with methoxyl substitution demonstrated intense red emission under blue-light excitation, illustrating the potential of carbamate derivatives in optoelectronic applications (He et al., 2010).

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

2-methoxyethyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O6/c1-16(2)17(3,4)26-18(25-16)12-8-6-7-9-13(12)19-14(21)20-15(22)24-11-10-23-5/h6-9H,10-11H2,1-5H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYFKAMXSZJOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)NC(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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